N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a central isoxazole-5-carboxamide core linked to a 2-methoxyphenoxy-substituted butynyl chain. These compounds are typically designed for therapeutic applications, including enzyme inhibition or receptor modulation, though specific targets for the methoxy variant remain unconfirmed.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-19-12-6-2-3-7-13(12)20-11-5-4-9-16-15(18)14-8-10-17-21-14/h2-3,6-8,10H,9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTUBYFXOVPRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of isoxazole-5-carboxamide with 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analog: N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-5-Methylisoxazole-3-Carboxamide (CAS 1448135-82-7)
Key Differences :
- Substituent on Phenoxy Group: The methoxy group (-OCH₃) in the target compound is replaced with a carbamoyl group (-CONH₂) in this analog.
- Isoxazole Position : The carboxamide group is attached to position 3 of the isoxazole ring instead of position 5.
- Molecular Weight : Both compounds share the molecular formula C₁₆H₁₅N₃O₄ and a molecular weight of 313.31 g/mol , indicating similar hydrophobicity .
Functional Implications :
Structural Analog: N-(10-Bromodecyl)-1,2,3,4-Tetrahydroacridin-9-Amine Derivatives
Key Differences :
- Core Structure : This compound (from ) features a tetrahydroacridine moiety instead of an isoxazole ring, with a bromodecyl chain and tertiary amine groups.
- Pharmacological Target : Designed as a bipharmacophoric cholinesterase inhibitor , it targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), unlike the isoxazole-carboxamide derivatives .
Structural Analog: N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
Key Differences :
- Substituent Diversity: Incorporates a thiophene ring and diethylamino-phenyl group instead of methoxyphenoxy.
Functional Implications :
- The thiophene moiety may enhance π-π stacking interactions with aromatic residues in enzyme active sites, a property absent in the methoxyphenoxy variant .
Structural Analog: 4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]Benzene-Sulfonamide
Key Differences :
- Core Structure : A bipyrimidine-sulfonamide scaffold vs. isoxazole-carboxamide.
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
with a molecular weight of approximately 299.32 g/mol. Its structure includes an isoxazole ring, a but-2-yn-1-yl group, and a 2-methoxyphenoxy moiety, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound was evaluated against various cancer cell lines using the sulforhodamine B (SRB) assay. Notably, compounds with similar structures demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines such as Huh7 and HepG2.
Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 0.7 |
| 5r | HepG2 | 1.5 |
| 5t | SNU475 | 4.7 |
The most active derivatives exhibited IC50 values below 3.8 µM against HepG2 cells, indicating strong antiproliferative effects and selective toxicity towards cancer cells compared to normal cells .
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory assays. Preliminary investigations suggest that it may inhibit specific enzymes involved in inflammatory pathways, leading to a reduction in inflammation in various biological models. Further studies are needed to elucidate the precise mechanisms of action.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against certain bacterial strains. Although detailed pharmacological studies are required, initial findings indicate potential efficacy against Gram-positive and Gram-negative bacteria.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. For instance, it may modulate the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p21^WAF-1 .
Case Studies
A notable study involving isoxazole derivatives demonstrated that compounds similar to this compound induced apoptosis in cancer cells by promoting cell cycle arrest and altering the expression of apoptosis-related genes. This suggests that the compound could be further developed as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide?
- Methodology : The synthesis of this compound likely involves multi-step reactions, including:
- Step 1 : Formation of the alkyne intermediate via Sonogashira coupling between 2-methoxyphenol and a propargyl halide.
- Step 2 : Functionalization of the isoxazole ring. For example, condensation of isoxazole-5-carboxylic acid with the alkyne intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and LC-MS.
- Key Considerations : Optimize reaction temperature (e.g., 0–25°C) to prevent alkyne decomposition and ensure regioselectivity in the coupling steps .
Q. How can the crystal structure of this compound be determined to validate its molecular configuration?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use a diffractometer (e.g., Bruker D8 Venture) to collect data at 100 K. Refine the structure using software like SHELXL .
- Key Parameters : Monitor bond angles (e.g., C≡C bond in the alkyne moiety) and intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of methoxyphenoxy, alkyne, and carboxamide groups.
- FT-IR : Identify characteristic peaks (e.g., C≡C stretch at ~2100 cm, amide C=O at ~1650 cm).
- LC-MS : Confirm molecular weight (e.g., ESI+ mode) and purity (>95%) .
Advanced Research Questions
Q. How does the presence of the 2-methoxyphenoxy group influence the compound’s reactivity and bioactivity?
- Experimental Design :
- Comparative SAR Studies : Synthesize analogs with substituents (e.g., 3-methoxy, nitro, or halogen groups) on the phenoxy ring. Test their activity in biological assays (e.g., enzyme inhibition).
- DFT Calculations : Model electron density distribution to assess how methoxy substitution affects π-π stacking or hydrogen-bonding interactions .
- Data Interpretation : If analogs with 3-methoxy groups show reduced activity, this suggests steric hindrance or electronic effects from the 2-methoxy position are critical .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- In Silico Tools : Use SwissADME or ADMETlab to predict logP (lipophilicity), solubility, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
- Validation : Compare predictions with experimental Caco-2 cell permeability assays .
Q. What strategies resolve contradictions in reported bioactivity data for similar carboxamide derivatives?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies.
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., ATP-based viability assays in HepG2 cells) .
- Example : If one study reports cytotoxicity at 10 µM but another does not, differences in cell culture media (e.g., serum concentration) or incubation time may explain discrepancies .
Q. How can stability studies be designed to assess the compound’s degradation under physiological conditions?
- Experimental Design :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- HPLC Analysis : Monitor degradation products using a C18 column (UV detection at 254 nm).
- Accelerated Stability : Store samples at 40°C/75% RH for 6 months and compare with controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
